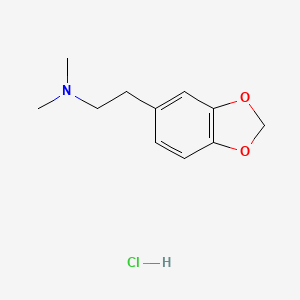

N-methyl Homarylamine (hydrochloride)

Overview

Description

N-methyl Homarylamine (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Scientific Research Applications

Monoamine Oxidase Inhibition

N-methyl Homarylamine hydrochloride has been identified as a structurally unique inhibitor of monoamine oxidase (MAO). Research dating back to 1960 reveals the compound's in vitro action on rat liver mitochondria and in vivo inhibition of monoamine oxidase in mouse brain and liver (Taylor, Wykes, Gladish, & Martin, 1960). Further studies in 1968 also highlighted the kinetics of MAO inhibition by similar compounds, showing unique patterns compared to known inhibitors (Johnston, 1968).

Spectral Analysis and Ionization

Research on the Raman spectra of methylated amines, including those related to N-methyl Homarylamine, provided insights into their ionization properties. These studies, conducted as early as 1937, explored how the spectra of these compounds are influenced by ionization and methylation (Edsall, 1937).

N-Demethylation Processes

The compound has been studied in the context of N-demethylation processes. A 2010 study described a mild and simple two-step Fe(0)-mediated N-demethylation method for tertiary N-methyl alkaloids, including N-methyl Homarylamine (Kok, Pye, Singer, & Scammells, 2010).

Metabolic Activation Studies

N-methyl Homarylamine was also examined in studies related to metabolic activation of N-hydroxy arylamines and heterocyclic amines. Such studies, like the one conducted in 1995, explored the bioactivation of carcinogenic compounds, providing essential insights into the biochemical interactions of N-methylated amines (Chou, Lang, & Kadlubar, 1995).

Synthesis of Lactones

The compound has been used in lactonization processes. A 1976 study demonstrated the successful use of related methylamines in the direct lactonization of ω-hydroxy acids (Mukaiyama, Usui, & Saigo, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

N-methyl Homarylamine (hydrochloride), also known as 2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride, is a phenethylamine . .

Biochemical Pathways

The specific biochemical pathways affected by N-methyl Homarylamine (hydrochloride) are currently unknown. Phenethylamines typically interact with monoaminergic systems, potentially affecting pathways related to neurotransmitter synthesis, release, and reuptake .

Biochemical Analysis

Biochemical Properties

N-methyl Homarylamine (hydrochloride) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of phenethylamines, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, affecting the breakdown of neurotransmitters like dopamine and serotonin . Additionally, N-methyl Homarylamine (hydrochloride) can bind to certain receptors in the brain, influencing neurotransmission and potentially altering mood and behavior.

Cellular Effects

The effects of N-methyl Homarylamine (hydrochloride) on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-methyl Homarylamine (hydrochloride) can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-methyl Homarylamine (hydrochloride) exerts its effects through several mechanisms. It can bind to and inhibit enzymes like monoamine oxidase, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, N-methyl Homarylamine (hydrochloride) can interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl Homarylamine (hydrochloride) can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to N-methyl Homarylamine (hydrochloride) in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or changes in gene expression .

Dosage Effects in Animal Models

The effects of N-methyl Homarylamine (hydrochloride) vary with different dosages in animal models. At low doses, it may enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached to elicit significant biochemical and physiological responses.

Metabolic Pathways

N-methyl Homarylamine (hydrochloride) is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into various metabolites . These metabolites can then be further processed by other enzymes, such as catechol-O-methyltransferase (COMT), affecting metabolic flux and metabolite levels. The interaction of N-methyl Homarylamine (hydrochloride) with these enzymes can influence its overall pharmacokinetic profile and biological effects.

Transport and Distribution

Within cells and tissues, N-methyl Homarylamine (hydrochloride) is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. This distribution can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of N-methyl Homarylamine (hydrochloride) is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release. The localization of N-methyl Homarylamine (hydrochloride) within cells can significantly impact its biochemical and physiological effects.

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGBMMOTJOZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345210 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136366-39-7 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.